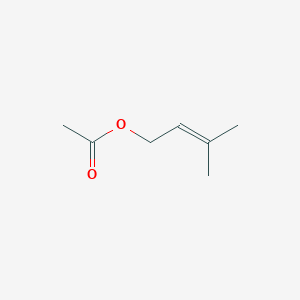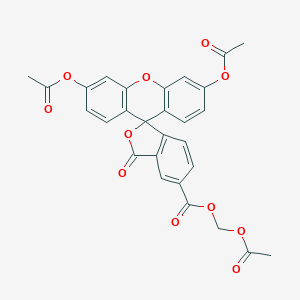
Cfda-AM
Overview
Description
Cfda-AM, also known as 5-CFDA, AM (5-Carboxyfluorescein Diacetate, Acetoxymethyl Ester), is a cell-permeant esterase substrate . It serves as a viability probe that measures both enzymatic activity, which is required to activate its fluorescence, and cell-membrane integrity, which is required for intracellular retention of their fluorescent product .
Synthesis Analysis
The electronically neutral AM ester of CFDA can be loaded into cells at lower concentrations than CFDA . Upon hydrolysis by intracellular esterases, this AM ester yields carboxyfluorescein . As compared with fluorescein, carboxyfluorescein contains extra negative charges and is therefore better retained in cells .
Chemical Reactions Analysis
Cfda-AM is hydrolyzed by intracellular esterase enzymes after passive diffusion into cells . The presence of the fluorescent stain in the cell indicates that cells are not only alive but also capable of catalyzing metabolic reactions .
Scientific Research Applications
Assessment of Metabolic Activity in Protozoa
CFDA-AM is used as a metabolic activity marker in protozoa such as Giardia duodenalis. It helps in evaluating the viability of cysts after treatments like chlorination, boiling, and UV irradiation. The presence of green fluorescence under epifluorescent microscopy indicates metabolically active and thus viable cysts .
Water Treatment Efficacy
In water treatment, CFDA-AM staining can assess the inactivation efficiency of cysts. This is crucial for ensuring the safety of drinking water. The absence of fluorescence after treatment indicates successful inactivation of harmful organisms .
Yeast Vitality in Brewing
The compound is also instrumental in the brewing industry to measure the vitality of yeast cultures. CFDA-AM staining indicates the presence of functional esterase enzymes, which are essential for fermentation processes. This helps in predicting the fermentation performance and preventing issues like stalled fermentations .
Cell Viability and Proliferation
CFDA-AM serves as a viability probe in cell biology. It measures enzymatic activity and cell-membrane integrity, which are critical for assessing cell health and proliferation in various research applications .
Cellular Imaging
Due to its ability to produce fluorescent signals, CFDA-AM is used in cellular imaging. It allows researchers to visualize and track cell populations, understand cell behavior, and study cellular processes in real-time .
Pharmaceutical Research
In pharmaceutical research, CFDA-AM is utilized to study drug effects on cells. By assessing cell viability and metabolic activity, researchers can determine the therapeutic potential and cytotoxicity of new drug compounds .
Mechanism of Action
Target of Action
Cfda-AM, or 5-Carboxyfluorescein Diacetate Acetoxymethyl Ester, primarily targets cellular esterases . Esterases are enzymes that catalyze the hydrolysis of ester bonds. They play a crucial role in various biological processes, including drug detoxification, neurotransmission, and the regulation of enzyme activity .
Mode of Action
Cfda-AM is a non-fluorescent, cell-permeable dye that can enter live cells . Once inside the cell, cellular esterases cleave the acetoxymethyl (AM) groups from Cfda-AM, resulting in the formation of 5-carboxyfluorescein (5-CF) . This conversion activates the fluorescence of the compound, allowing it to be detected .
Biochemical Pathways
The primary biochemical pathway involved in the action of Cfda-AM is the esterase-catalyzed hydrolysis of the compound . This process transforms the non-fluorescent Cfda-AM into the highly fluorescent 5-CF . The fluorescence of 5-CF can then be quantified using fluorescence microscopy or flow cytometry, providing a measure of live cell population .
Pharmacokinetics
The pharmacokinetic properties of Cfda-AM are largely determined by its cell-permeable nature and its interaction with cellular esterases . The compound can be loaded into cells at lower concentrations than its non-esterified counterpart, CFDA . Once inside the cell, Cfda-AM is hydrolyzed by intracellular esterases to yield carboxyfluorescein . As compared with fluorescein, carboxyfluorescein contains extra negative charges and is therefore better retained in cells .
Result of Action
The action of Cfda-AM results in the generation of a fluorescent signal that is indicative of cell viability . The fluorescence emitted by 5-CF can be quantified, providing a measure of the live cell population . This makes Cfda-AM a valuable tool for assessing cell health and viability in various research and clinical contexts .
Action Environment
The action of Cfda-AM is influenced by various environmental factors. For instance, the efficiency of Cfda-AM conversion to 5-CF can be affected by the level of esterase activity, which can vary depending on the cell type and physiological state . Additionally, factors such as temperature and pH can influence the stability and efficacy of Cfda-AM .
Safety and Hazards
According to the safety data sheet, Cfda-AM is not intended to be used as a human or animal diagnostic or therapeutic reagent . It should only be used as a stain for determining yeast vitality . The safety data sheet also mentions that Cfda-AM does not contain components which are considered to be either persistent, bioaccumulative and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1 % or higher .
properties
IUPAC Name |
acetyloxymethyl 3',6'-diacetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20O11/c1-14(29)34-13-35-26(32)17-4-7-21-20(10-17)27(33)39-28(21)22-8-5-18(36-15(2)30)11-24(22)38-25-12-19(37-16(3)31)6-9-23(25)28/h4-12H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBUJZYYYBVSEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC(=O)C)OC5=C3C=CC(=C5)OC(=O)C)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90154324 | |
| Record name | CFDA-AM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90154324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cfda-AM | |
CAS RN |
124412-00-6 | |
| Record name | CFDA-AM | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124412006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CFDA-AM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90154324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does CFDA-AM indicate cell viability?
A: CFDA-AM is a non-fluorescent compound that freely permeates intact cell membranes. Inside viable cells, intracellular esterases cleave the acetoxymethyl ester (AM) groups, converting CFDA-AM into 5-carboxyfluorescein (CF). CF is a fluorescent compound that is retained within cells with intact membranes. Therefore, the presence of green fluorescence indicates viable cells with active esterases [, , , , , , , , , , , , , , , , , , , , , , , , , , , ].
Q2: Can CFDA-AM be used with other fluorescent probes?
A: Yes, CFDA-AM is often used in conjunction with other fluorescent probes to obtain a more comprehensive understanding of cellular processes. For example, CFDA-AM is frequently combined with propidium iodide (PI), a dye that only enters cells with damaged membranes. This combination allows researchers to distinguish between viable cells (green fluorescence) and dead cells (red fluorescence) [, , , , , ].
Q3: What are some applications of CFDA-AM in toxicity testing?
A: CFDA-AM is commonly used to assess the cytotoxicity of various substances, including pharmaceuticals, environmental pollutants, and mycotoxins. By measuring the fluorescence intensity of treated cells compared to untreated controls, researchers can determine the concentration of a substance that causes cell death or inhibits cell growth [, , , , , , ].
Q4: How does CFDA-AM contribute to our understanding of cell behavior?
A: CFDA-AM can be used to study various aspects of cell behavior, such as metabolic activity, membrane integrity, and cell-to-cell communication. For instance, researchers used CFDA-AM to show that spherical chondrocytes, which are actively secreting cartilage matrix, have functional gap junctions, while fibroblast-like chondrocytes do not [, ].
Q5: What are the advantages of using CFDA-AM over traditional viability assays?
A: CFDA-AM offers several advantages over traditional viability assays, such as methylene blue staining. CFDA-AM staining is faster, more sensitive, and can be readily adapted to high-throughput screening platforms like flow cytometry [, , ].
Q6: What factors can affect CFDA-AM staining results?
A: Factors such as cell type, cell density, incubation time, and the presence of certain media components (e.g., serum, glutamine) can influence CFDA-AM staining results. It is crucial to optimize the staining protocol for each specific cell type and experimental condition [, ].
Q7: How stable is CFDA-AM in solution?
A: CFDA-AM is known to be susceptible to hydrolysis in aqueous solutions. To ensure optimal performance, it is recommended to prepare fresh working solutions immediately before use and store stock solutions according to the manufacturer's instructions [, ].
Q8: What techniques are used to analyze CFDA-AM fluorescence?
A: The most common techniques used to analyze CFDA-AM fluorescence are fluorescence microscopy, flow cytometry, and fluorescence plate readers. The choice of technique depends on the specific research question and the desired throughput [, , , , , ].
Q9: What is known about the environmental fate of CFDA-AM?
A: While CFDA-AM is widely used in laboratory settings, limited information is available regarding its environmental fate and potential ecotoxicological effects. Further research is needed to assess its persistence, bioaccumulation potential, and toxicity to non-target organisms [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




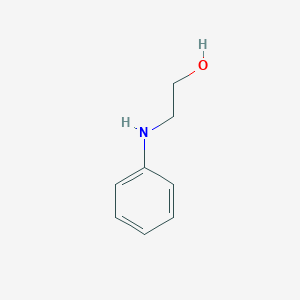
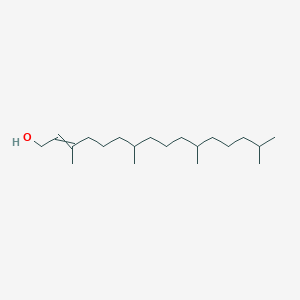
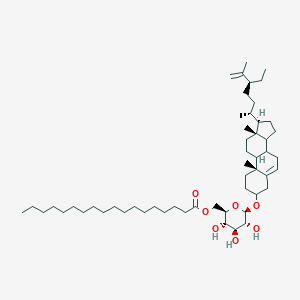


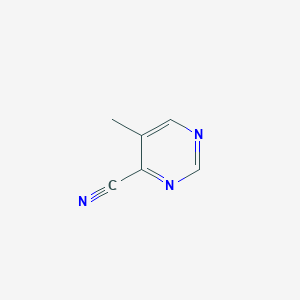
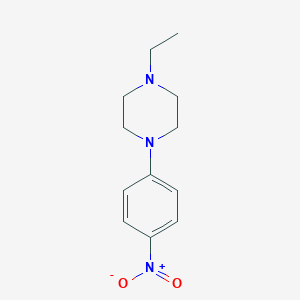

![(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid](/img/structure/B49481.png)

![3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone](/img/structure/B49483.png)

